N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with a 3-methyl group and a carboxamide moiety. The carboxamide is further functionalized with a 4-(2-(cyclopropylamino)-2-oxoethyl)phenyl group, introducing rigidity via the cyclopropane ring.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-20(27-18-5-3-2-4-17(18)26-13)21(25)23-16-8-6-14(7-9-16)12-19(24)22-15-10-11-15/h2-9,13,15,20H,10-12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZFKUYMLICANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure suggests various mechanisms of action and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, synthesis, and structure-activity relationships.
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.417 g/mol
- Purity : Typically 95%.
Pharmacological Activities
The compound exhibits several notable biological activities:
- Antioxidant Activity : Compounds with similar structural motifs have demonstrated significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
- Antimicrobial Effects : Research has shown that derivatives of 1,4-benzodioxane, a core component of this compound, possess antimicrobial activities against various pathogens. This suggests potential applications in treating infections .
- Cytotoxicity : The compound's structure indicates potential cytotoxic effects against cancer cell lines. Studies on related benzodioxane derivatives have shown promising anticancer activities, particularly through apoptosis induction in cancer cells .
- Anti-inflammatory Properties : The presence of the benzodioxane moiety is linked to anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Benzodioxane Moiety : This structural feature is essential for the anti-inflammatory and anticancer activities observed in related compounds. Variations in substituents on the benzodioxane ring can significantly affect potency and selectivity .
- Cyclopropylamine Substitution : The presence of cyclopropylamine enhances binding affinity to specific receptors, potentially increasing efficacy in targeting pathways involved in cancer and inflammation .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : 2,3-Dihydrobenzo[b][1,4]dioxine with a 3-methyl substituent.
- Carboxamide Linkage: Attached to a phenyl group bearing a cyclopropylamino-oxoethyl side chain.
- Key Functional Groups : Cyclopropane (rigid, strain-inducing), methyl-dihydrobenzodioxine (electron-rich aromatic system).
Analogues from Literature
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () Core: Similar dihydrobenzodioxine. Substituent: 4-Ethylphenyl instead of cyclopropylamino-oxoethylphenyl.
- Core : 2,3-Dihydrobenzo[b][1,4]dioxine with a sec-butyl substituent.
- Carboxamide : Linked to 3-methyl-2-oxopentanamide.
- Impact : The sec-butyl group increases hydrophobicity, while the oxopentanamide may enhance hydrogen bonding .
SID7969543 () Core: 2,3-Dihydrobenzo[d][1,4]dioxine. Substituent: Ethyl-linked isoquinolinyloxy and carboxamide groups. Impact: The extended aromatic system (isoquinolinyl) may improve π-π stacking but reduce solubility .
Physicochemical Properties
Pharmacological Activity
- Anti-Neuroinflammatory Potential (): Compounds with dihydrobenzo[b][1,4]dioxine cores (e.g., compound 7 in ) exhibit anti-neuroinflammatory activity. The target compound’s cyclopropyl group may enhance metabolic stability, prolonging efficacy compared to analogues with labile substituents (e.g., methoxyethyl in ) .
- Receptor Binding : The rigidity of cyclopropane could improve selectivity for G-protein-coupled receptors (GPCRs) or ion channels, as seen in other dihydrobenzodioxine derivatives (e.g., SID7969543 in ) .
Metabolic and Toxicological Profiles
- Metabolic Stability : Cyclopropane’s resistance to cytochrome P450 oxidation may reduce first-pass metabolism compared to ethyl or methoxyethyl groups () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
